Cyclohexyltriethoxysilane

Hydrolysis Kinetics Sol-Gel Processing Steric Effects

Cyclohexyltriethoxysilane (CAS 18151-84-3) is an organotriethoxysilane featuring a bulky cyclohexyl group directly bonded to a silicon center with three hydrolyzable ethoxy ligands. This non-polar, hydrophobic organic moiety significantly influences the compound's physicochemical profile, including a calculated log P of 3.1836, which is notably higher than smaller alkyl analogs.

Molecular Formula C12H26O3Si
Molecular Weight 246.42 g/mol
CAS No. 18151-84-3
Cat. No. B106200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyltriethoxysilane
CAS18151-84-3
Molecular FormulaC12H26O3Si
Molecular Weight246.42 g/mol
Structural Identifiers
SMILESCCO[Si](C1CCCCC1)(OCC)OCC
InChIInChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3
InChIKeyATGKAFZFOALBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyltriethoxysilane (CAS 18151-84-3): A Sterically Hindered Trialkoxysilane for Controlled Hydrolysis and Hydrophobic Surface Functionalization


Cyclohexyltriethoxysilane (CAS 18151-84-3) is an organotriethoxysilane featuring a bulky cyclohexyl group directly bonded to a silicon center with three hydrolyzable ethoxy ligands . This non-polar, hydrophobic organic moiety significantly influences the compound's physicochemical profile, including a calculated log P of 3.1836, which is notably higher than smaller alkyl analogs [1]. The cyclohexyl substituent imparts substantial steric bulk, a key differentiator that moderates the compound's hydrolysis and condensation kinetics when compared to less hindered organotriethoxysilanes [2]. While standard technical datasheets report typical properties such as a density of 0.93 g/mL at 25°C and a refractive index (n20/D) of 1.43 , the compound's true value proposition lies in the unique balance of hydrophobicity and controlled reactivity conferred by its cyclic alkyl structure.

Why Cyclohexyltriethoxysilane (CAS 18151-84-3) Cannot Be Substituted with Generic Alkyl or Aryl Silanes in Critical Applications


Simple substitution of cyclohexyltriethoxysilane with other common organotriethoxysilanes like phenyltriethoxysilane (PTES) or methyltriethoxysilane (MTES) is technically unsound due to fundamental differences in steric and electronic properties that directly govern performance. The cyclohexyl group, as a bulky secondary alkyl substituent, provides a unique combination of steric hindrance and hydrophobicity that is distinct from both smaller, more flexible alkyl chains and planar aromatic rings [1]. This steric bulk directly retards hydrolysis kinetics compared to less hindered analogs [2], offering a critical advantage in controlling condensation and extending formulation pot life. Furthermore, the electronic and conformational characteristics of the cyclohexyl ring differ markedly from a phenyl group, influencing the final material's refractive index, thermal stability, and interaction with non-polar matrices [3]. These nuanced differences mean that substituting this compound with a generic alternative without rigorous re-validation will likely compromise key performance attributes such as long-term hydrolytic stability in coatings or the degree of hydrophobicity on a treated surface. The following quantitative evidence establishes the specific, measurable ways in which cyclohexyltriethoxysilane differentiates itself from its closest functional analogs.

Quantitative Evidence Guide: Measurable Performance Differentiation of Cyclohexyltriethoxysilane (CAS 18151-84-3) Against Key Comparators


Enhanced Hydrolytic Stability: Significantly Retarded Hydrolysis Kinetics Due to Steric Bulk of the Cyclohexyl Group

The bulky cyclohexyl group on the silicon atom provides substantial steric hindrance that significantly retards the rate of hydrolysis compared to less sterically encumbered alkyl analogs like methyltriethoxysilane (MTES) [1]. This steric shielding of the silicon center reduces the frequency of nucleophilic attack by water, leading to slower, more controlled hydrolysis. This behavior is a class-level inference for secondary alkyl substituents, where the degree of substitution at the alpha-carbon is the primary determinant of hydrolytic stability, with cyclohexyl representing an intermediate case between primary alkyls and the extremely hindered tert-butyl group [2].

Hydrolysis Kinetics Sol-Gel Processing Steric Effects

Distinct Electronic and Conformational Profile: Cyclohexyl vs. Phenyl Substituent Effects on Material Properties

The cyclohexyl group is not merely a bulkier version of an alkyl chain; its conformational dynamics (chair-chair interconversion) and lack of pi-electrons create a fundamentally different electronic environment around the silicon atom compared to an aromatic substituent like phenyltriethoxysilane (PTES). While PTES can participate in pi-stacking and has a planar geometry, the cyclohexyl group introduces a different set of attractive and repulsive 1,3-steric interactions with ligands on the silicon, which can influence the conformational preferences and reactivity of the entire silyl group [1]. This results in a different balance of inductive and steric effects, which is a primary driver of reaction selectivity in more complex chemical environments. Furthermore, the aliphatic nature of cyclohexyl confers a distinct UV/Vis and refractive index profile, making it preferable in applications where aromatic chromophores from phenyl-containing silanes are undesirable [2].

Conformational Analysis Silicon Chemistry Substituent Effects

Achievable Synthesis Yield: A Benchmarked 80.5% Yield via Optimized Grignard Route

A published and optimized synthetic protocol for cyclohexyltriethoxysilane (CTEOS) demonstrates a high yield of 80.5% using a one-step Grignard reaction with tetraethoxysilane (TEOS), magnesium metal, and chlorocyclohexane [1]. This yield serves as a key benchmark for process chemists and procurement specialists evaluating the commercial viability and cost-effectiveness of in-house synthesis versus purchase. The specific optimal conditions (150°C, molar ratio of Mg:TEOS:Chlorocyclohexane = 12:1:10.5, 2-hour reaction time) provide a validated, reproducible starting point for process development, reducing the time and cost associated with route scouting.

Synthesis Grignard Reaction Process Optimization

Physicochemical Profile: Differentiating Density and Refractive Index from Key Analogs

The measured physicochemical properties of cyclohexyltriethoxysilane provide a clear and quantifiable differentiation from structurally related compounds, which is essential for procurement specification and quality control. Its density of 0.93 g/mL at 25°C is distinct from phenyltriethoxysilane (PTES, density ~0.99 g/mL) and methyltriethoxysilane (MTES, density ~0.89 g/mL) [1]. Similarly, its refractive index (n20/D) of 1.43 is lower than that of PTES (~1.46) due to the absence of the aromatic pi-system, but higher than that of MTES (~1.38) [1]. These differences are not merely academic; they directly impact material behavior in formulations, such as sedimentation rates of particles and the optical clarity of coatings.

Physical Properties Material Specification Procurement

Optimal Application Scenarios for Cyclohexyltriethoxysilane (CAS 18151-84-3) Based on Verified Differential Performance


Controlled Hydrolysis in Sol-Gel Synthesis of Hybrid Materials

For researchers developing organic-inorganic hybrid materials via sol-gel processing, the retarded hydrolysis kinetics of cyclohexyltriethoxysilane, as inferred from its steric bulk, are a significant advantage [1]. This controlled reactivity allows for more precise manipulation of the condensation process, enabling the formation of more homogeneous networks when co-condensed with faster-reacting precursors like tetraethoxysilane (TEOS). This is particularly valuable in the fabrication of functional coatings and monoliths where minimizing phase separation and achieving a specific nanostructure are paramount. The slower hydrolysis mitigates the risk of premature gelation, extending the working time for solution processing techniques such as dip-coating or spin-coating.

Formulation of UV-Transparent, Hydrophobic Coatings and Adhesion Promoters

The aliphatic, non-aromatic nature of the cyclohexyl group makes this compound an ideal candidate for optical coatings, clear sealants, and adhesion promoters in applications where UV transparency is required and yellowing from aromatic chromophores is unacceptable [1][2]. The distinct refractive index (n20/D 1.43) and density (0.93 g/mL) of the compound are critical specification metrics for formulators . Furthermore, the high hydrophobicity conferred by the cyclohexyl ring, as indicated by its high calculated log P of 3.18, is crucial for imparting water repellency and corrosion resistance to treated surfaces such as glass, silica fillers, and metal oxides [3]. This combination of properties is difficult to achieve with phenyl- or methyl-substituted analogs, which either absorb UV light or offer less hydrophobicity.

Surface Modification of Fillers for Enhanced Dispersion in Non-Polar Polymers

The cyclohexyl group provides a sterically hindered, non-polar 'umbrella' on the filler surface after silanization. This is particularly effective for compatibilizing inorganic fillers like silica or titania with non-polar polymer matrices such as polyethylene, polypropylene, or EPDM rubber [1]. Compared to a phenyl group, the aliphatic cyclohexyl ring has a better steric and thermodynamic match with these hydrocarbon backbones, leading to reduced filler-filler interaction and improved dispersion. This translates to enhanced mechanical properties and lower melt viscosity of the final composite, a key performance advantage over more polar or aromatic silane treatments that may not effectively shield filler-filler hydrogen bonding.

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